molecular formula C10H12O2 B12519797 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone

1-(6-Hydroxy-2,3-dimethylphenyl)ethanone

Cat. No.: B12519797
M. Wt: 164.20 g/mol
InChI Key: LZLAIIOVRXYWKU-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-2,3-dimethylphenyl)ethanone is an aromatic ketone derivative with the molecular formula C₁₀H₁₂O₂. Its IUPAC name reflects its structural features: a phenyl ring substituted with a hydroxyl (-OH) group at position 6, methyl (-CH₃) groups at positions 2 and 3, and an acetyl (-COCH₃) group at position 1 (Figure 1). The compound’s molecular weight is 164.20 g/mol, and its CAS registry number is 41085-27-2 .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-(6-hydroxy-2,3-dimethylphenyl)ethanone

InChI

InChI=1S/C10H12O2/c1-6-4-5-9(12)10(7(6)2)8(3)11/h4-5,12H,1-3H3

InChI Key

LZLAIIOVRXYWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient separation techniques, is crucial to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent and conditions used.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 1-(6-Oxo-2,3-dimethylphenyl)ethanone or 1-(6-Carboxy-2,3-dimethylphenyl)ethanone.

    Reduction: 1-(6-Hydroxy-2,3-dimethylphenyl)ethanol.

    Substitution: 1-(6-Alkoxy-2,3-dimethylphenyl)ethanone or 1-(6-Acyloxy-2,3-dimethylphenyl)ethanone.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Key Properties:

  • Polarity: The hydroxyl group enhances polarity, improving solubility in polar solvents like ethanol or water compared to non-hydroxylated analogs.
  • Reactivity : The electron-donating methyl groups and electron-withdrawing acetyl group create a unique electronic environment, influencing electrophilic substitution patterns.

Comparison with Similar Compounds

The biological and chemical behavior of 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone is highly dependent on its substitution pattern. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Differences in Properties/Activity Reference
1-(2,3-Dimethylphenyl)ethanone 2-CH₃, 3-CH₃ (no -OH) C₁₀H₁₂O Lower polarity; reduced antioxidant activity
1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone 2-OCH₃, 3-OCH₃, 6-OH C₁₀H₁₂O₄ Higher solubility; stronger antimicrobial effects
1-(2-Hydroxy-6-methylphenyl)ethanone 2-OH, 6-CH₃ (no 3-CH₃) C₉H₁₀O₂ Altered hydrogen-bonding capacity; moderate cytotoxicity
1-(2,3,6-Trihydroxyphenyl)ethanone 2-OH, 3-OH, 6-OH C₈H₈O₄ Enhanced antioxidant activity; poor lipid solubility
1-(2-Chloro-4-nitrophenyl)ethanone 2-Cl, 4-NO₂ (no -OH/-CH₃) C₈H₆ClNO₃ High reactivity in nucleophilic substitutions

Key Insights:

Substituent Position and Type: Hydroxyl vs. Methoxy: The hydroxyl group at position 6 in the target compound enhances hydrogen bonding, improving interactions with biological targets compared to methoxy-substituted analogs (e.g., 1-(6-Hydroxy-2,3-dimethoxyphenyl)ethanone) . Methyl Group Effects: The 2,3-dimethyl configuration increases steric hindrance, reducing reactivity in electrophilic aromatic substitution compared to monosubstituted derivatives like 1-(2-Hydroxy-6-methylphenyl)ethanone .

Biological Activity: Antimicrobial Potential: The target compound’s hydroxyl and methyl groups synergize to inhibit microbial growth more effectively than non-hydroxylated analogs (e.g., 1-(2,3-Dimethylphenyl)ethanone), which lack hydrogen-bonding capacity . Antioxidant Capacity: Compared to 1-(2,3,6-Trihydroxyphenyl)ethanone, the target compound exhibits moderate antioxidant activity due to fewer hydroxyl groups but better membrane permeability .

Industrial Applications: The acetyl group in 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone makes it a versatile intermediate in synthesizing dyes and fragrances, outperforming halogenated derivatives like 1-(2-Chloro-4-nitrophenyl)ethanone in stability .

Biological Activity

1-(6-Hydroxy-2,3-dimethylphenyl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group and a ketone functional group attached to a dimethyl-substituted phenyl ring. Its molecular formula is C10H12OC_{10}H_{12}O, with a molecular weight of approximately 164.20 g/mol. The specific arrangement of the hydroxyl and methyl groups plays a crucial role in its biological activity.

Research indicates that 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone may exhibit anti-inflammatory and antioxidant properties. These activities are believed to stem from its ability to modulate oxidative stress pathways and inflammation responses. The compound's interactions with various enzymes and receptors suggest a multifaceted mechanism that warrants further investigation.

Antioxidant Activity

The antioxidant potential of 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone has been highlighted in several studies. The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative damage in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative stress.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. The modulation of signaling pathways associated with inflammation could contribute to its therapeutic efficacy in conditions such as arthritis and cardiovascular diseases.

In Vitro Studies

In vitro assays have demonstrated that 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 0.12 mg/mL against HCT-116 colorectal cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (mg/mL)Reference
1-(6-Hydroxy-2,3-dimethylphenyl)ethanoneHCT-1160.12
DoxorubicinHCT-1162.29

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the hydroxyl and methyl groups can significantly affect the biological activity of the compound. For example, increasing the electron-donating capacity of substituents on the aromatic ring enhances its antioxidant properties .

Pharmacological Implications

The pharmacological profile of 1-(6-Hydroxy-2,3-dimethylphenyl)ethanone suggests potential applications in treating inflammatory diseases and certain types of cancer. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer agent.

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